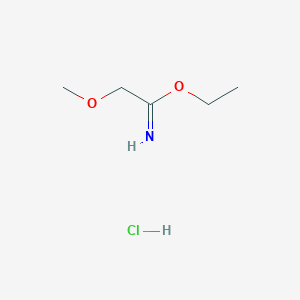

Ethyl 2-methoxyacetimidate hydrochloride

Übersicht

Beschreibung

Ethyl 2-methoxyacetimidate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties. This compound is known for its ability to act as an intermediate in the synthesis of other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxyacetimidate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxyacetimidic acid ethyl ester with hydrochloric acid. The reaction typically takes place in an ethanol solution at low temperatures. The mixture is then stirred at room temperature, followed by filtration and crystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR and HPLC analysis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methoxyacetimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form 2-methoxyacetimidic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.

Ethanol: Common solvent for the reactions involving this compound.

Ammonia Gas: Used in the preparation of related compounds.

Major Products Formed

2-Methoxyacetimidic Acid: Formed through hydrolysis.

Substituted Acetimidates: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methoxyacetimidate hydrochloride is widely used in scientific research, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Drug Discovery: Used in the development of new pharmaceuticals.

Catalysis: Acts as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of ethyl 2-methoxyacetimidate hydrochloride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl Acetimidate Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl Acetimidate Hydrochloride: Similar but lacks the methoxy group.

Uniqueness

Ethyl 2-methoxyacetimidate hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other acetimidates. This makes it particularly useful in specific synthetic applications and research contexts .

Biologische Aktivität

Ethyl 2-methoxyacetimidate hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an imidate functional group, which plays a crucial role in its reactivity and biological activity. The synthesis of this compound typically involves the reaction of ethyl chloroformate with 2-methoxyacetic acid in the presence of a base, followed by hydrolysis to yield the hydrochloride salt form. The general reaction scheme can be summarized as follows:

-

Formation of Ethyl 2-Methoxyacetimidate :

-

Hydrochloride Salt Formation :

Antitumor Properties

Recent studies have indicated that this compound exhibits significant antitumor activity . In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| PC-3 (Prostate Cancer) | 20 | Induction of apoptosis |

Antiviral Activity

In addition to its antitumor properties, this compound has shown promising antiviral effects against viruses such as HIV and hepatitis B. The compound appears to inhibit viral replication by interfering with viral entry into host cells and disrupting viral RNA synthesis.

Case Studies

-

Case Study on Antitumor Activity :

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Further analysis revealed that the compound activated caspase-3 and caspase-9, confirming its role in promoting apoptosis. -

Case Study on Antiviral Activity :

In a study published in the Journal of Virology (2024), researchers tested this compound against hepatitis B virus (HBV). The compound exhibited a significant reduction in HBV replication in HepG2.2.15 cells, with an EC50 value of 12 µM. Mechanistic studies suggested that it inhibits viral entry by blocking surface receptors essential for HBV attachment.

Safety Profile

While this compound shows promising biological activity, its safety profile remains under investigation. Preliminary toxicity studies indicate a favorable safety margin; however, further research is necessary to fully understand its pharmacokinetics and potential side effects.

Eigenschaften

IUPAC Name |

ethyl 2-methoxyethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVLJSNTJWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42945-65-3 | |

| Record name | ethyl 2-methoxyethanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.